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Compound of Interest

Compound Name:
(1,3,5-trimethyl-1H-pyrazol-4-

yl)methylamine

Cat. No.: B150761 Get Quote

An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: Properties,

Synthesis, and Applications

Introduction
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole that serves as a

valuable building block in the fields of medicinal chemistry and organic synthesis. The pyrazole

core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged

scaffold in drug discovery. Its derivatives are known to exhibit a wide range of biological

activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide

provides a comprehensive overview of the physicochemical properties, a representative

synthetic pathway, characterization methods, and potential applications of (1,3,5-trimethyl-1H-
pyrazol-4-yl)methylamine, tailored for researchers and professionals in drug development.

This molecule's specific substitution pattern offers a unique three-dimensional vector for

chemical exploration, making it a key intermediate for creating novel bioactive compounds.[2]

Part 1: Physicochemical Properties and
Identification
Accurate identification and understanding of a compound's physical properties are foundational

to its application in research. (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is characterized

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b150761?utm_src=pdf-interest
https://www.benchchem.com/product/b150761?utm_src=pdf-body
https://www.benchchem.com/product/b150761?utm_src=pdf-body
https://www.tsijournals.com/articles/135trisubstituted1hpyrazole-derivatives-as-new-antimicrobial-agents-synthesis-characterization-and-docking-study.html
https://www.benchchem.com/product/b150761?utm_src=pdf-body
https://www.benchchem.com/product/b150761?utm_src=pdf-body
https://www.bocsci.com/1-3-5-trimethyl-1h-pyrazol-4-yl-methylamine-cas-352018-93-0-item-18330.html
https://www.benchchem.com/product/b150761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


by a molecular weight of approximately 139.20 g/mol .[3][4][5] Its key identifiers and computed

properties are summarized below.

Property Value Source

Molecular Formula C₇H₁₃N₃ [2][3][6]

Molecular Weight 139.20 g/mol [3][4][5]

CAS Number 352018-93-0 [2][3][4]

IUPAC Name
(1,3,5-trimethylpyrazol-4-

yl)methanamine
[2][4]

Synonyms

(1,3,5-Trimethyl-1H-pyrazol-4-

yl)methylamine, C-(1,3,5-

TRIMETHYL-1H-PYRAZOL-4-

YL)-METHYLAMINE

[2][3]

SMILES CC1=C(C(=NN1C)C)CN [2][4]

InChI Key
DGVBHLRORWEBLP-

UHFFFAOYSA-N
[2][4][7]

Computed XLogP3 -0.1 [4]

Part 2: Synthesis and Characterization
As a chemical intermediate, robust methods for the synthesis and characterization of (1,3,5-
trimethyl-1H-pyrazol-4-yl)methylamine are critical for its use in further chemical

transformations.

Representative Synthetic Pathway
While multiple routes to substituted pyrazoles exist, a common and effective strategy for

introducing a methylamine group at the C4 position of a pre-formed pyrazole ring involves a

two-step process: Vilsmeier-Haack formylation followed by reductive amination. This approach

offers high regioselectivity and generally good yields.

The logical workflow for this synthesis is outlined below.
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1,3,5-Trimethyl-1H-pyrazole
(Starting Material)

Step 1: Vilsmeier-Haack
Formylation

POCl₃, DMF
(Vilsmeier Reagent)

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

Forms aldehyde intermediate

Step 2: Reductive
Amination

NH₃/NH₄OAc, NaBH₃CN
(Reductive Amination Reagents)

(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
(Final Product)

Forms final amine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool

dimethylformamide (DMF, 3 equivalents) to 0°C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents)

dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30

minutes to form the Vilsmeier reagent.

Reaction: Dissolve the starting material, 1,3,5-trimethyl-1H-pyrazole, in a suitable solvent like

dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution at 0°C.

Heating: After the addition is complete, allow the reaction to warm to room temperature and

then heat to 60-70°C for 2-4 hours, monitoring by TLC until the starting material is

consumed.

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a

saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under

reduced pressure to yield the crude aldehyde intermediate.

Purification: Purify the crude product via flash column chromatography (silica gel, eluting with

a hexane/ethyl acetate gradient) to obtain the pure intermediate.

Step 2: Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine (Final Product)

Reaction Setup: To a solution of the aldehyde intermediate (1 equivalent) in methanol

(MeOH), add ammonium acetate (NH₄OAc, ~10 equivalents) or a solution of ammonia in

methanol.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the imine intermediate.

Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the

reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-

12 hours.
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Quenching and Work-up: Acidify the reaction mixture to pH ~2 with dilute HCl to decompose

any remaining reducing agent. Then, basify with aqueous NaOH to pH >10.

Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate.

Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

Purification: The resulting crude amine can be purified by column chromatography or by

conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free

base.

Characterization
The structural identity and purity of the synthesized (1,3,5-trimethyl-1H-pyrazol-4-
yl)methylamine should be confirmed using standard analytical techniques. Spectroscopic data

for this compound can be sourced for comparison.[8]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct singlets

for the three methyl groups on the pyrazole ring (N-CH₃, C3-CH₃, and C5-CH₃). A singlet or

doublet for the benzylic-type CH₂ group and a broad singlet for the NH₂ protons would also

be expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct

carbon signals corresponding to the three methyl carbons, the methylene carbon (CH₂), and

the three unique carbons of the pyrazole ring.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the

compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated

molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 139.20.

IR (Infrared Spectroscopy): The IR spectrum should feature characteristic N-H stretching

bands (typically in the 3300-3400 cm⁻¹ region) for the primary amine, along with C-H and

C=N stretching frequencies.

Part 3: Applications in Research and Drug
Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b150761?utm_src=pdf-body
https://www.benchchem.com/product/b150761?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_352018-93-0_HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The title compound is primarily utilized as a versatile intermediate in the synthesis of more

complex molecules, particularly in the context of drug discovery.[2] The pyrazole scaffold is a

cornerstone in medicinal chemistry, and this specific building block offers chemists a reliable

anchor point for molecular elaboration.

Role as a Chemical Building Block
The primary amine functionality serves as a nucleophilic handle for a wide array of chemical

reactions, including:

Amide bond formation

Sulfonamide synthesis

Urea and thiourea formation

Reductive amination with other carbonyls

N-alkylation and N-arylation reactions

This versatility allows for its incorporation into larger, more complex structures, enabling the

exploration of chemical space around a desired pharmacophore.
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(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
(Core Scaffold)
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(R-COCl)

Sulfonylation
(R-SO₂Cl)
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(R-X)

Amide Derivatives Sulfonamide Derivatives Secondary/Tertiary Amines

Bioactive Compounds
(e.g., Kinase Inhibitors,
Antimicrobial Agents)
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Caption: Role as a versatile scaffold in chemical synthesis.

Potential in Kinase Inhibitor Design
Many successful kinase inhibitors feature a substituted pyrazole core that can act as a hinge-

binding motif within the ATP-binding pocket of protein kinases. The specific substitution pattern

of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine provides vectors that can be functionalized

to target different regions of the kinase active site. For instance, the pyrazole itself can form

hydrogen bonds, while the appended methylamine can be extended to reach solvent-exposed

regions or other sub-pockets, as seen in complex drugs like Acrizanib, a VEGFR-2 inhibitor

containing a substituted pyrazole.[9]

Part 4: Handling and Storage
Handling: Use appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: The compound should be stored in a tightly sealed container in a dry, cool place

away from incompatible materials such as strong oxidizing agents.[3] For long-term storage,

refrigeration is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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